molecular formula C5H9NO3 B2588671 Methyl 3-hydroxyazetidine-1-carboxylate CAS No. 118972-97-7

Methyl 3-hydroxyazetidine-1-carboxylate

Cat. No.: B2588671
CAS No.: 118972-97-7
M. Wt: 131.131
InChI Key: PDCPSVRSNHMDJH-UHFFFAOYSA-N
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Description

Methyl 3-hydroxyazetidine-1-carboxylate is a chemical compound with the molecular formula C5H9NO3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxyazetidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of azetidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more scalable and cost-effective methods. These methods often utilize readily available starting materials and optimized reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction can produce alcohol derivatives .

Scientific Research Applications

Methyl 3-hydroxyazetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers investigate its potential as a building block for pharmaceutical compounds.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the azetidine ring play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context and application .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxyazetidine-1-carboxylate: Unique due to its specific functional groups and reactivity.

    1-Boc-3-hydroxyazetidine: Similar structure but with a tert-butyl carbamate protecting group.

    tert-Butyl 3-hydroxyazetidine-1-carboxylate: Another derivative with different substituents.

Properties

IUPAC Name

methyl 3-hydroxyazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-9-5(8)6-2-4(7)3-6/h4,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCPSVRSNHMDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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